Benzene, 1-azido-4-(diethoxymethyl)-
Description
Chemical Structure and Synthesis
Benzene, 1-azido-4-(diethoxymethyl)- (IUPAC: 1-(azidomethyl)-4-(diethoxymethyl)benzene) is a substituted aromatic compound featuring an azidomethyl (-CH₂N₃) group at the 1-position and a diethoxymethyl (-CH(OEt)₂) group at the 4-position. It serves as a key intermediate in organic synthesis, particularly in click chemistry applications for triazole formation .
The compound is synthesized via nucleophilic substitution, where 1-(bromomethyl)-4-(diethoxymethyl)benzene reacts with sodium azide in dry DMF.
Applications
Its azide group enables Huisgen cycloaddition with alkynes, making it valuable in drug discovery. The diethoxymethyl group acts as a masked aldehyde, offering additional reactivity under acidic conditions .
Properties
CAS No. |
100463-10-3 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-azido-4-(diethoxymethyl)benzene |
InChI |
InChI=1S/C11H15N3O2/c1-3-15-11(16-4-2)9-5-7-10(8-6-9)13-14-12/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
SPWVXHGXUVBMCC-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC=C(C=C1)N=[N+]=[N-])OCC |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)N=[N+]=[N-])OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Properties
The table below compares 1-azido-4-(diethoxymethyl)benzene with structurally related azidoarenes:
Reactivity and Functional Group Influence
- Azide Reactivity: All compounds undergo Huisgen cycloaddition, but electron-donating groups (e.g., -OCH₃ in 1a) accelerate the reaction, while electron-withdrawing groups (e.g., -NO₂ in 1-azido-4-nitrobenzene) slow it down .
- Diethoxymethyl Group : Unique to 1-azido-4-(diethoxymethyl)benzene, this group hydrolyzes to an aldehyde under acidic conditions, enabling sequential reactions (e.g., imine formation) . In contrast, methoxy or nitro substituents lack this dual functionality.
- Stability : The diethoxymethyl group enhances lipophilicity, improving solubility in organic solvents compared to polar analogs like 1-azido-4-nitrobenzene. However, azides with bromine (e.g., 1-azido-4-(bromomethyl)benzene) pose higher toxicity risks .
Q & A
Q. What are the recommended synthetic routes for Benzene, 1-azido-4-(diethoxymethyl)-, and what analytical methods validate its purity?
- Methodological Answer : The compound is synthesized via sequential functionalization of the benzene ring. A common approach involves bromination of p-azido-benzyl alcohol followed by diethoxymethyl group introduction. For example:
- Step 1 : Treatment of p-azido-benzyl alcohol with PBr₃ in dry dichloromethane (DCM) yields 1-azido-4-(bromomethyl)benzene .
- Step 2 : Reaction with triethyl orthoformate in acidic conditions forms the diethoxymethyl acetal.
Validation : - NMR Spectroscopy : Confirm azide (-N₃) presence via IR (~2100 cm⁻¹) and diethoxymethyl protons (δ 3.5–3.7 ppm in ¹H NMR) .
- GC-MS : Compare retention indices (RI) with NIST database entries for analogous benzene derivatives (e.g., packed vs. capillary columns, He carrier gas) .
Q. How does the diethoxymethyl group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : The diethoxymethyl group is an acetal protecting group, stable under neutral/basic conditions but hydrolyzed in acidic environments. To assess stability:
- Experimental Design : Expose the compound to varying pH (e.g., HCl/NaHCO₃) and monitor degradation via HPLC or TLC.
- Key Data : Compare hydrolysis rates with structurally similar acetals (e.g., benzaldehyde diethyl acetal) to establish structure-stability relationships .
Advanced Research Questions
Q. What strategies mitigate risks associated with the azido group during large-scale synthesis or functionalization?
- Methodological Answer : Azides pose explosion risks under heat or shock. Mitigation strategies include:
- Temperature Control : Maintain reactions below 25°C during azide formation .
- Dilution : Use dilute solutions to minimize exothermic side reactions.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent unintended oxidations .
- Safety Protocols : Follow OSHA/NIST guidelines for handling energetic compounds, including blast shields and remote monitoring .
Q. How can computational chemistry predict reactivity patterns of Benzene, 1-azido-4-(diethoxymethyl)- in click chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and regioselectivity. For example:
- Huisgen Cycloaddition : Calculate activation energies for 1,3-dipolar cycloaddition with alkynes to predict triazole formation regiochemistry (1,4 vs. 1,5).
- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) on reaction rates using COSMO-RS models .
Q. What spectroscopic techniques resolve contradictions in characterizing byproducts from azide-alkyne reactions?
- Methodological Answer : Conflicting data may arise from regioisomeric triazoles or unreacted azide. Use:
- High-Resolution MS : Differentiate isomers via exact mass (e.g., C₁₅H₂₀N₄O₂ vs. C₁₅H₂₀N₄O₂).
- 2D NMR (HSQC/HMBC) : Assign triazole proton correlations to distinguish 1,4- and 1,5-isomers .
- X-ray Crystallography : Resolve ambiguous structures if crystalline byproducts form .
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